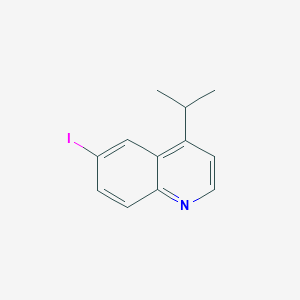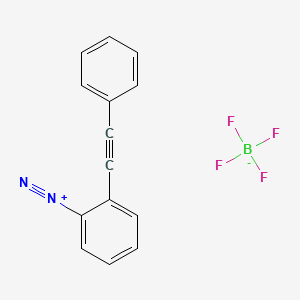
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate is an organic compound with the molecular formula C14H9N2.BF4 and a molecular weight of 292.04 g/mol . It is a diazonium salt, which is a class of compounds widely used in organic synthesis due to their versatility and reactivity. This compound is particularly interesting due to its unique structure, which includes a phenylethynyl group attached to the diazonium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Phenylethynyl)benzenediazonium Tetrafluoroborate typically involves the diazotization of aniline derivatives in the presence of hydrochloric acid and sodium nitrite, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
In an industrial setting, the synthesis of diazonium tetrafluoroborates can be optimized using continuous-flow methodologies. This approach addresses the challenges associated with the exothermic nature and thermal instability of diazonium intermediates, allowing for safer and more efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and thiols.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Radical Reactions: It can undergo radical-induced bicyclization cascades to form polycyclic sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include halides, sulfur dioxide surrogates like DABCO·(SO2)2, and various solvents such as dichloroethane and hexane . Reaction conditions often involve mild temperatures and neutral redox conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include substituted aromatic compounds, azo dyes, and polycyclic sulfones .
Scientific Research Applications
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)benzenediazonium Tetrafluoroborate involves the formation of reactive intermediates, such as aryl cations and radicals, which facilitate various substitution and coupling reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Tetrafluoroborate: A simpler diazonium salt used in similar substitution and coupling reactions.
4-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzenediazonium Tetrafluoroborate: Another diazonium salt with different substituents that undergoes similar reactions.
Uniqueness
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and allows for the formation of more complex polycyclic structures compared to simpler diazonium salts .
Properties
Molecular Formula |
C14H9BF4N2 |
|---|---|
Molecular Weight |
292.04 g/mol |
IUPAC Name |
2-(2-phenylethynyl)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H9N2.BF4/c15-16-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;2-1(3,4)5/h1-9H;/q+1;-1 |
InChI Key |
DJBWVGOILGZVOO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C#CC2=CC=CC=C2[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
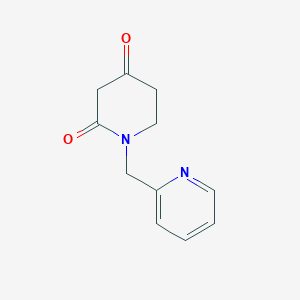
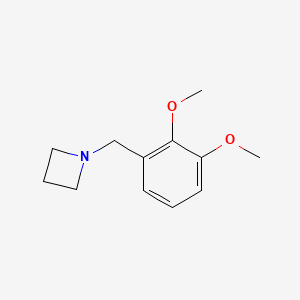
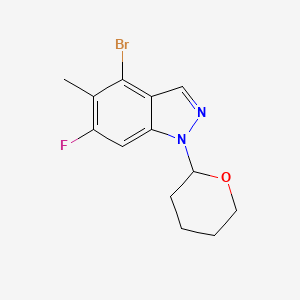
![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)
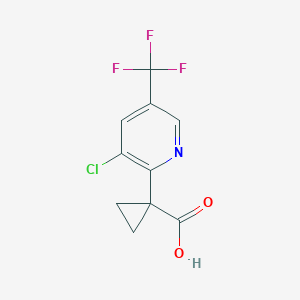
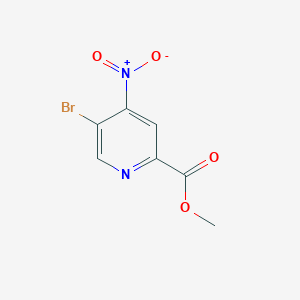
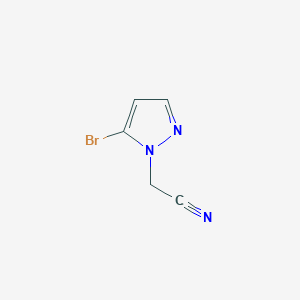

![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol](/img/structure/B13678824.png)

